molecular formula C10H7N3O3 B13615352 3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde

3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13615352
M. Wt: 217.18 g/mol
InChI Key: RZUDRZDNXIJYLV-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemical synthesis. openaccessjournals.com Their significance stems from their widespread presence in nature, including in essential biomolecules like nucleic acids and vitamins, and their central role in the pharmaceutical and agrochemical industries. openaccessjournals.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their importance in modern drug design.

The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties to these rings, including altered electronics, polarity, and hydrogen bonding capabilities. openaccessjournals.com This diversity allows chemists to fine-tune molecular properties like solubility and lipophilicity, which are critical for the development of effective therapeutic agents. openaccessjournals.com Consequently, heterocyclic structures are considered essential building blocks, providing the foundational scaffolds upon which complex and functionally diverse molecules are constructed through advanced synthetic methodologies. openaccessjournals.comijpsr.com

The Pyrazole (B372694) Moiety: Structural Features and Research Relevance

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, also known as a 1,2-diazole. ijraset.com This structural arrangement confers a unique set of properties that make it highly relevant in contemporary research, particularly in medicinal chemistry. mdpi.com The pyrazole nucleus is considered a "privileged scaffold," as it is a core component in numerous commercially successful drugs, including the anti-inflammatory agent celecoxib. pharmaguideline.comnih.gov

The chemical reactivity of the pyrazole ring is influenced by the two nitrogen atoms. One nitrogen atom is pyrrole-like and acidic, while the other is pyridine-like and basic. ijraset.com This dual nature, along with its aromaticity derived from six delocalized π-electrons, allows for a variety of chemical modifications. ijraset.com Electrophilic substitution typically occurs at the C4 position, as the nitrogen atoms decrease the electron density at the C3 and C5 positions. ijraset.compharmaguideline.com The N1-position can also be readily functionalized, allowing for the attachment of various substituents. pharmaguideline.com This chemical versatility, combined with the broad spectrum of biological activities exhibited by pyrazole derivatives—including anti-inflammatory, anticancer, and antibacterial properties—cements its importance as a key building block in the synthesis of new therapeutic agents. ijraset.commdpi.com

Table 1: Key Structural and Chemical Properties of the Pyrazole Moiety

PropertyDescriptionResearch Implication
Structure Five-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazole). ijraset.comProvides a stable, planar core for building complex molecules.
Aromaticity Contains six delocalized π-electrons, conferring aromatic stability. ijraset.comContributes to the overall stability of molecules containing the pyrazole ring.
Tautomerism Can exist in different tautomeric forms, influencing its reactivity and interactions. mdpi.comglobalresearchonline.netOffers different points for chemical modification and molecular interactions.
Reactivity Susceptible to electrophilic substitution, primarily at the C4 position. The N-H proton can be substituted, allowing for N-functionalization. pharmaguideline.comglobalresearchonline.netEnables the synthesis of a wide array of substituted pyrazole derivatives with diverse functions.
Biological Activity The scaffold is present in numerous drugs and exhibits a wide range of pharmacological effects. nih.govMakes it a highly sought-after component in drug discovery and development.

The Nitro-Substituted Benzaldehyde (B42025) Framework as a Synthetic Building Block

The nitro-substituted benzaldehyde framework is a cornerstone in organic synthesis, valued for its dual reactivity. sarchemlabs.com The aldehyde group is a versatile functional handle that readily participates in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and the formation of imines and Schiff bases. orgsyn.org Simultaneously, the nitro group acts as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta-position. sarchemlabs.com

This electronic influence is crucial for controlling regioselectivity in synthetic sequences. Furthermore, the nitro group itself can be chemically transformed, most commonly through reduction to an amine. This conversion opens up another avenue for functionalization, allowing for the introduction of nitrogen-containing substituents or the formation of new heterocyclic rings. The combination of these two reactive sites makes nitro-substituted benzaldehydes, such as 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde (B150856), powerful and versatile intermediates for constructing complex molecular frameworks for pharmaceuticals, dyes, and agrochemicals. sarchemlabs.comcarlroth.com

Contextualizing 3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde within Complex Molecule Synthesis

The compound this compound represents a highly strategic combination of the functional moieties discussed previously. It is a bespoke building block designed for the efficient synthesis of more complex molecular targets.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₇N₃O₃
Molecular Weight 217.18 g/mol
CAS Number 1152559-00-6

In this structure, the pyrazole ring is attached at the C4 position of the benzaldehyde, ortho to the nitro group. This specific arrangement dictates its synthetic utility. The aldehyde group at C1 serves as the primary reactive site for chain extension or cyclization reactions. For example, it can undergo condensation with active methylene (B1212753) compounds to form pyranopyrazoles or react with amines to form Schiff bases, which are precursors to other heterocyclic systems. mdpi.comacs.org

The nitro group at the C3 position strongly influences the reactivity of the entire molecule. It activates the C4 position, facilitating the initial nucleophilic aromatic substitution reaction required to attach the pyrazole ring. Furthermore, the nitro group can be reduced to an amino group in a later synthetic step. This newly formed amino group, being ortho to the pyrazole substituent, is perfectly positioned to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which are known for their biological activities. umich.edu Therefore, this compound is not merely a collection of functional groups but a sophisticated intermediate, pre-organized for the streamlined synthesis of complex, multi-ring structures of significant interest in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

3-nitro-4-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7N3O3/c14-7-8-2-3-9(10(6-8)13(15)16)12-5-1-4-11-12/h1-7H

InChI Key

RZUDRZDNXIJYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of 3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the most logical disconnection is the C-N bond between the aromatic ring and the pyrazole (B372694) nitrogen.

This disconnection, known as a C-N bond disconnection, simplifies the target molecule into two key precursors:

Pyrazole : A simple, five-membered aromatic heterocycle.

A 4-halonitrobenzaldehyde derivative : Specifically, a benzaldehyde (B42025) molecule substituted with a nitro group at position 3 and a good leaving group (like fluorine or chlorine) at position 4.

The logic behind this strategy is based on a well-established reaction mechanism: Nucleophilic Aromatic Substitution (SNAr). The benzene (B151609) ring is "activated" towards nucleophilic attack by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the aldehyde group (-CHO). These groups, positioned ortho and para to the leaving group, stabilize the negative charge in the intermediate Meisenheimer complex, thus facilitating the substitution reaction. The pyrazole acts as the nitrogen nucleophile.

Therefore, the retrosynthetic pathway can be visualized as:

Target Molecule

this compound

Retrosynthetic Arrow

Precursors

Pyrazole + 4-Fluoro-3-nitrobenzaldehyde (B1361154)

This analysis provides a clear and strategic route for the forward synthesis of the target compound.

Classical Synthetic Approaches for Pyrazole-Benzaldehyde Systems

Classical methods for constructing molecules like this compound rely on fundamental, well-understood reaction types.

Condensation Reactions Involving Pyrazole and Benzaldehyde Precursors

Following the retrosynthetic analysis, the primary classical approach is a nucleophilic aromatic substitution (SNAr) reaction. This method involves the condensation of pyrazole with an activated aryl halide.

The synthesis is typically performed by reacting 4-fluoro-3-nitrobenzaldehyde with pyrazole in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Scheme:

The base deprotonates the N-H of the pyrazole, increasing its nucleophilicity.

The resulting pyrazolate anion attacks the carbon atom bearing the fluorine atom on the 4-fluoro-3-nitrobenzaldehyde ring.

The fluoride (B91410) ion is eliminated as the leaving group, and the aromaticity of the benzene ring is restored, yielding the final product, this compound.

The high reactivity of 4-fluoro-3-nitrobenzaldehyde in SNAr reactions makes this a highly effective and classical method for synthesizing the target molecule.

Functional Group Interconversions on the Aldehyde Moiety

Functional group interconversion (FGI) is a key strategy that involves converting one functional group into another without altering the core molecular skeleton. solubilityofthings.comimperial.ac.uk The aldehyde group in this compound is a versatile handle for such transformations. solubilityofthings.com

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in organic synthesis. fiveable.me Strong oxidizing agents are typically employed for this purpose. The resulting product would be 3-Nitro-4-(1h-pyrazol-1-yl)benzoic acid .

Below is a table summarizing common reagents for this oxidation:

ReagentDescription
Potassium permanganate (B83412) (KMnO₄) A strong oxidizing agent that effectively converts aldehydes to carboxylic acids. solubilityofthings.com
Jones Reagent (CrO₃ in H₂SO₄/acetone) A powerful oxidant used for the same transformation, particularly for secondary alcohols to ketones and aldehydes to carboxylic acids. fiveable.me
Silver(I) oxide (Ag₂O) A milder reagent (Tollens' reagent is a variant) that can selectively oxidize aldehydes.
Aldehyde Reduction to Alcohol Derivatives

Conversely, the aldehyde can be reduced to a primary alcohol, yielding (3-Nitro-4-(1h-pyrazol-1-yl)phenyl)methanol . This is typically achieved using hydride-based reducing agents. researchgate.net These reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. fiveable.me

Below is a table of common reagents used for aldehyde reduction:

ReagentDescription
Sodium borohydride (B1222165) (NaBH₄) A mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols. fiveable.me It is often used in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄) A very powerful and reactive reducing agent that reduces aldehydes, ketones, esters, and carboxylic acids to alcohols. imperial.ac.ukfiveable.me It must be used in anhydrous aprotic solvents like diethyl ether or THF.
Diisobutylaluminium hydride (DIBAL-H) Can be used to reduce aldehydes to primary alcohols, and is particularly useful for the partial reduction of esters to aldehydes at low temperatures. fiveable.me

Modern Synthetic Innovations for this compound

While the classical SNAr approach is effective, modern synthetic chemistry offers more advanced and often milder alternatives, primarily through transition-metal-catalyzed cross-coupling reactions. The most relevant of these is the Ullmann condensation or Buchwald-Hartwig amination.

An Ullmann condensation would involve the coupling of pyrazole with a 4-halo-3-nitrobenzaldehyde (typically the bromide or iodide, which are more reactive in this context than the chloride or fluoride). This reaction is catalyzed by a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a ligand (e.g., 1,10-phenanthroline) and a base like potassium carbonate or cesium carbonate, at elevated temperatures.

This modern approach offers several potential advantages over the classical SNAr method:

Broader Substrate Scope : It can be effective with less activated aryl halides that may not be suitable for SNAr.

Milder Conditions : In some cases, modern catalytic systems allow the reaction to proceed at lower temperatures.

Functional Group Tolerance : Advanced catalyst-ligand systems often exhibit high tolerance for other functional groups within the molecule.

These catalyzed C-N bond-forming reactions represent a significant advancement in the synthesis of N-aryl heterocycles, providing a powerful and versatile tool for constructing molecules like this compound. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govnih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate complex molecules. nih.gov

One-pot syntheses, a hallmark of MCRs, streamline synthetic processes by avoiding the isolation of intermediates, thereby saving time, reagents, and reducing waste. nih.govjetir.org For pyrazole synthesis, a common one-pot approach involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org In a potential synthesis of the target molecule, a suitably substituted benzaldehyde could be a component in a reaction that forms the pyrazole ring in situ.

For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles. organic-chemistry.org Another efficient one-pot protocol involves the reaction of an aromatic aldehyde, an aromatic ketone, and phenylhydrazine (B124118) in an aqueous medium to generate 1,3,5-trisubstituted-2-pyrazolines, which can be subsequently oxidized to pyrazoles. jetir.org

Table 1: Examples of One-Pot Pyrazole Synthesis Protocols

ReactantsCatalyst/ConditionsProduct TypeRef
Aromatic Aldehyde, Aromatic Ketone, PhenylhydrazineCoFe₂(C₄H₄O₆)₃·6H₂O1,3,5-Trisubstituted Pyrazolines jetir.org
Aldehydes, 1,3-Dicarbonyls, Diazo CompoundsTransition-metal-freePolyfunctional Pyrazoles organic-chemistry.org
Thiobarbituric Acid, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Benzaldehydep-TSA, 100 °CFused Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine nih.gov
2-Cyano-N-methylacetamide, Aryl Aldehydes, Hydrazine Hydrate (B1144303)Et₃N in DMFPyrazolo[3,4-c]pyrazol-3(2H)-ones researchgate.net

Tandem, or cascade, reactions involve two or more sequential transformations within a single reaction without the addition of new reagents. These sequences are prized for their elegance and efficiency in building molecular complexity. The synthesis of substituted pyrazoles can be achieved through tandem processes such as a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and oxidative aromatization. organic-chemistry.org

A notable example is the tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates to produce 3,4,5-trisubstituted pyrazoles. nih.govacs.org This method demonstrates the power of combining different reaction types in a single sequence to create highly substituted heterocyclic systems. nih.gov While not a direct Aldol-Michael cascade, these sequences share the principle of forming multiple bonds in a concerted process.

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. rsc.org For the synthesis of N-aryl pyrazoles like this compound, transition metal-catalyzed C-N coupling reactions are particularly relevant. A plausible and direct approach would be the coupling of pyrazole itself with a pre-functionalized benzene ring, such as 4-halo-3-nitrobenzaldehyde.

Palladium and copper are the most common catalysts for such transformations. For example, the Ullmann condensation, a copper-catalyzed reaction, can be used to form the N-aryl bond between a pyrazole and an aryl halide. nih.gov Similarly, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) offer a versatile method for N-arylation of pyrazoles. researchgate.net

Direct C-H functionalization has also emerged as a powerful tool, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net Ruthenium(II)-catalyzed oxidative C-N coupling can facilitate the intramolecular synthesis of substituted pyrazoles. organic-chemistry.org

Table 2: Transition Metal-Catalyzed Reactions for Pyrazole Synthesis

Reaction TypeCatalyst SystemSubstratesProduct TypeRef
Ullmann CouplingCopperPyrazole, Aryl Halide1-Aryl Pyrazole nih.gov
Buchwald-Hartwig AminationPalladiumPyrazole, Aryl TriflatesN-Aryl Pyrazoles organic-chemistry.org
Aerobic Oxidative CyclizationCopperβ,γ-Unsaturated HydrazonesSubstituted Pyrazoles organic-chemistry.org
Acceptorless Dehydrogenative CouplingRuthenium1,3-Diols, ArylhydrazinesPyrazoles organic-chemistry.org

Cycloaddition Reactions in Pyrazole Ring Construction

Cycloaddition reactions are powerful methods for constructing cyclic compounds. The formation of the five-membered pyrazole ring is often achieved through these concerted or stepwise processes.

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is one of the most fundamental and versatile methods for synthesizing five-membered heterocycles, including pyrazoles. nih.govacs.org This reaction involves the combination of a 1,3-dipole with a dipolarophile.

For pyrazole synthesis, common 1,3-dipoles include nitrile imines (often generated in situ from hydrazonoyl halides) or diazo compounds. organic-chemistry.orgnih.gov These react with dipolarophiles such as alkynes or alkenes. The reaction of a nitrile imine with an alkyne is a classic and highly regioselective route to trisubstituted pyrazoles. nih.gov The use of alkyne surrogates, such as α-bromocinnamaldehyde, can also be employed to control regioselectivity and overcome issues associated with alkyne preparation. nih.gov Similarly, the reaction between diazo compounds and alkynes or alkenes followed by an oxidative aromatization step is a well-established path to pyrazoles. organic-chemistry.orgresearchgate.net

Table 3: [3+2] Dipolar Cycloaddition Strategies for Pyrazoles

1,3-Dipole SourceDipolarophileConditions/CatalystProduct TypeRef
Nitrile Iminesα-BromocinnamaldehydeBase-mediated1,3,4,5-Tetrasubstituted Pyrazoles nih.gov
Sydnones2-Alkynyl-1,3-dithianesBase-mediatedPolysubstituted Pyrazoles acs.org
DiazoacetonitrileNitroolefinsTransition-metal-freeMultisubstituted Cyanopyrazoles organic-chemistry.org
N-TosylhydrazonesUnactivated Bromovinyl AcetalsBase-mediatedSubstituted Pyrazoles organic-chemistry.org

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has become a valuable technique in organic chemistry for accelerating reaction rates, increasing product yields, and improving reaction efficiency. rsc.orgmdpi.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. mdpi.comnih.gov

In the context of pyrazole synthesis, microwave irradiation has been successfully applied to the cyclization of chalcones with hydrazine hydrate to form pyrazole derivatives. nih.gov It is also effective for the synthesis of 5-amino-1H-pyrazole derivatives from 2-cyano-3-ethoxyacrylonitrile and furan-2-carbohydrazide (B108491) compounds. tandfonline.com This method stands out for its efficiency and is considered a green chemistry technique due to reduced energy consumption and reaction times. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementRef
Dihydro-pyrazoles from dibenzalacetones and hydrazinesNot specified15–70 minSignificant mdpi.com
5-Amino-1H-pyrazoles from cyanoacrylates and carbohydrazidesNot specifiedNot specifiedHigh yields noted tandfonline.com
Pyrazole derivatives from chalcones and hydrazine hydrateNot specifiedNot specifiedHigh yields noted nih.gov

Regioselective Synthesis Strategies

The construction of this compound presents two primary regiochemical challenges: the selective formation of the N-aryl bond at the N1 position of the pyrazole ring and the specific placement of the nitro and aldehyde groups on the benzene ring.

One key strategy for achieving regiocontrol in the synthesis of N-substituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on both reactants. For instance, the reaction of unsymmetrical 1,3-diketones with hydrazines can lead to a mixture of regioisomers. However, controlling reaction conditions such as pH and temperature, or using specific catalysts, can favor the formation of one isomer over the other.

Another powerful method for regioselective pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. This approach often involves the reaction of nitrilimines, generated in situ from hydrazonyl halides, with alkynes. mdpi.com The regioselectivity of this cycloaddition is governed by the electronic and steric compatibility between the dipole (nitrilimine) and the dipolarophile (alkyne). mdpi.com For the synthesis of tetrasubstituted pyrazoles, an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction has been developed, offering excellent yields and high regioselectivity. mdpi.com

Multicomponent reactions (MCRs) also provide an efficient and often regioselective pathway to highly substituted pyrazoles. rsc.org For example, a three-component reaction involving thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine can produce structurally diverse multi-substituted pyrazoles with high regioselectivity. rsc.org

The introduction of the nitro group onto the aromatic ring must also be highly selective. Traditional nitration using a mixture of nitric acid and sulfuric acid can lead to multiple isomers, especially on a substituted benzene ring. researchgate.net To achieve the desired 3-nitro substitution pattern on a 4-(1H-pyrazol-1-yl)benzaldehyde precursor, the directing effects of the existing substituents are crucial. The pyrazol-1-yl group and the aldehyde group would direct the incoming nitro group to specific positions. Chemo- and regioselective nitration of aromatics can be achieved using milder and more selective nitrating agents or catalyst systems. For instance, the use of N2O5 in a PEG-based dicationic ionic liquid has been shown to improve regioselectivity in the mononitration of simple aromatic compounds. researchgate.net

Table 1: Comparison of Regioselective Pyrazole Synthesis Methods

Method Key Reactants Regioselectivity Control Advantages
Cyclocondensation 1,3-Dicarbonyl compounds, Hydrazines Reaction conditions (pH, solvent), Substituent effects Well-established, versatile
1,3-Dipolar Cycloaddition Nitrilimines, Alkynes/Alkenes Electronic and steric effects of substituents High regioselectivity, access to complex structures mdpi.comrsc.org
Multicomponent Reactions e.g., Aldehydes, Ketones, Hydrazines Catalyst, Reaction design High efficiency, atom economy, operational simplicity rsc.org

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyrazole derivatives and nitroaromatic compounds has seen significant advancements in this area. researchgate.netnih.gov

A primary consideration is the use of environmentally benign solvents. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Water and polyethylene (B3416737) glycol (PEG) have emerged as green alternatives for pyrazole synthesis. rsc.org In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. rsc.org

The choice of catalyst is another critical aspect of green synthetic design. The use of recyclable, non-toxic catalysts is preferred. For pyrazole synthesis, bio-organic catalysts and solid-supported catalysts have been employed. researchgate.net For nitration reactions, traditional methods involving large quantities of corrosive sulfuric acid are being replaced by greener alternatives. researchgate.netresearchgate.net Solid acid catalysts, such as metal-modified montmorillonite (B579905) KSF, have shown good stability and high catalytic activity in nitration processes and can be reused. organic-chemistry.org Biocatalyst systems are also being developed for aromatic nitration, offering high efficiency, selectivity, and minimal environmental impact. canberra-ip.com

Energy efficiency is another pillar of green chemistry. The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov Microwave-assisted synthesis has been successfully applied to the multicomponent synthesis of pyrazole derivatives, often in combination with eco-friendly solvents. nih.gov

Multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, leading to higher atom economy, reduced waste, and simplified purification processes. nih.gov The one-pot nature of MCRs minimizes the need for isolating intermediates, saving time, energy, and resources. nih.gov

Finally, the selection of nitrating agents is crucial for a green synthesis of this compound. Traditional nitrating mixtures are notoriously hazardous. researchgate.net Environmentally benign approaches utilize inorganic nitrates adsorbed on solid supports like silica (B1680970) gel or employ cleaner nitrating agents such as N2O5. researchgate.netresearchgate.net These methods often lead to simpler work-up procedures and reduce the generation of acidic waste streams. researchgate.net

Table 2: Green Chemistry Approaches in Synthesis

Green Chemistry Principle Application in Synthesis Examples
Safer Solvents Replacement of volatile organic compounds (VOCs) Water, Polyethylene Glycol (PEG), Ionic Liquids rsc.orgnih.gov
Catalysis Use of recyclable and non-toxic catalysts Solid acid catalysts (zeolites, clays), Biocatalysts researchgate.netresearchgate.net
Energy Efficiency Alternative energy sources to reduce reaction time and energy use Microwave irradiation, Ultrasonic assistance nih.govbenthamdirect.com
Atom Economy Designing reactions where the maximum number of atoms from reactants are incorporated into the final product Multicomponent Reactions (MCRs) nih.gov
Safer Reagents Avoiding hazardous and corrosive reagents Solid-supported inorganic nitrates, N2O5, Biocatalytic nitration researchgate.netresearchgate.netcanberra-ip.com

Advanced Spectroscopic and Crystallographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy would provide crucial information about the electronic environment of each hydrogen atom in 3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde. The spectrum would be expected to show distinct signals for the aldehyde proton, the protons on the benzaldehyde (B42025) ring, and the protons on the pyrazole (B372694) ring. The chemical shift (δ) of the aldehyde proton (-CHO) would likely appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons on the benzaldehyde ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (δ 7-9 ppm), with their precise shifts influenced by the electron-withdrawing nitro group and the pyrazolyl substituent. The three protons of the pyrazole ring would also produce characteristic signals, typically with one proton appearing as a triplet and the other two as doublets or doublets of doublets, depending on their coupling constants.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy would be used to identify all unique carbon environments within the molecule. A distinct signal for the carbonyl carbon of the aldehyde group would be expected at a characteristic downfield chemical shift (around δ 190 ppm). The aromatic carbons of the benzaldehyde ring and the carbons of the pyrazole ring would resonate in the typical aromatic/heteroaromatic region (δ 110-160 ppm). The specific chemical shifts would be influenced by the attached functional groups, with carbons bonded to the nitro group and the pyrazole nitrogen showing different shifts compared to the others.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the benzaldehyde and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework, for instance, by connecting the pyrazole ring to the benzaldehyde ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for:

The C=O stretch of the aldehyde group, typically a strong band around 1700 cm⁻¹.

The C-H stretch of the aldehyde, appearing as two weak bands between 2700 and 2900 cm⁻¹.

The asymmetric and symmetric stretches of the nitro (NO₂) group, which are typically strong and found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C and C=N stretching vibrations from the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

C-H bending vibrations for the substituted aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₀H₇N₃O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight of 217.0487 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Common fragmentation pathways might include the loss of the nitro group (NO₂), the carbonyl group (CO), or cleavage of the pyrazole ring, leading to characteristic fragment ions that would help to confirm the proposed structure.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would confirm the planar or near-planar arrangement of the benzaldehyde and pyrazole rings and reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. The resulting crystallographic data would provide an unambiguous confirmation of the molecule's constitution and conformation in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In compounds structurally related to this compound, single-crystal X-ray diffraction is the definitive technique for studying these features.

The crystal structures of similar pyrazole and nitroaromatic derivatives reveal that packing is often stabilized by a combination of weak intermolecular forces. nih.gov For instance, weak C—H⋯O hydrogen bonds are commonly observed, linking adjacent molecules into one-dimensional chains or more complex three-dimensional networks. researchgate.net In addition to hydrogen bonding, π–π stacking interactions between aromatic rings (both the benzene (B151609) and pyrazole rings) are significant stabilizing forces. nih.govnih.gov These interactions occur when the planar aromatic rings of adjacent molecules stack on top of each other, often in an offset or antiparallel fashion. researchgate.net

A summary of typical intermolecular interactions found in related crystal structures is presented below.

Interaction TypeDescriptionTypical Distance (Å)Significance in Crystal Packing
C—H⋯O Hydrogen BondsWeak hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom (e.g., from a nitro or carbonyl group).~2.5 - 3.5Links molecules into chains or sheets. researchgate.net
π–π StackingAttractive, noncovalent interactions between aromatic rings.~3.5 - 3.8 (centroid-centroid)Stabilizes the crystal lattice through stacking of pyrazole and benzene rings. nih.govnih.gov
N—H⋯N Hydrogen BondsStronger hydrogen bonds that can form in related pyrazole structures containing an N-H group.~2.8 - 3.0Can form robust synthons like centrosymmetric tetramers, significantly influencing the supramolecular architecture. nih.govresearchgate.net

Conformational Analysis within the Crystalline State

Conformational analysis in the solid state provides insight into the molecule's preferred three-dimensional shape, which is influenced by both intramolecular steric effects and intermolecular packing forces. researchgate.netrsc.org For this compound, a key conformational feature is the relative orientation of the pyrazole and the substituted benzene ring. This is quantified by the dihedral angle between the planes of the two rings.

In structurally similar molecules, this dihedral angle can vary. For example, in 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, the dihedral angle between the benzene and imidazole (B134444) rings is a mere 3.69°. nih.gov In another case, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the vanillin (B372448) group and the benzene ring of the nitrobenzene (B124822) group have a dihedral angle of 4.95°. researchgate.net These small angles suggest a high degree of planarity in the molecule, which can be attributed to the stabilizing effects of π-system conjugation across the rings.

The conformation is defined by specific torsion angles between different parts of the molecule. X-ray diffraction studies on related pyrazole derivatives reveal that while bond lengths and angles are typically within normal ranges, variations in key torsion angles can lead to different molecular conformations, which in turn affects the crystal packing. nih.gov

The table below illustrates key conformational parameters that are typically determined from single-crystal X-ray diffraction data, using examples from related structures.

ParameterDescriptionExample Value (from related structures)Reference
Dihedral Angle (Benzene-Pyrazole)The angle between the planes of the benzene and pyrazole rings.3.69° (Benzene-Imidazole) nih.gov
Torsion Angle (C-C-N-N)Rotation around the bond connecting the benzene ring to the pyrazole nitrogen.Can vary significantly, influencing overall shape. nih.gov
Nitro Group Twist AngleThe angle of the NO₂ group relative to the plane of the benzene ring.Often slightly twisted from the plane. researchgate.net

Resolution of Regiochemical and Stereochemical Ambiguities

Synthesis of substituted aromatic compounds can sometimes lead to a mixture of isomers. For this compound, it is crucial to confirm the precise regiochemistry—that is, the 1,3,4-substitution pattern on the benzene ring. Single-crystal X-ray diffraction provides an unambiguous method for resolving such structural ambiguities. mdpi.com

By determining the precise coordinates of every atom in the crystal, this technique confirms the connectivity of the atoms, verifying that the nitro group is at position 3 and the pyrazole substituent is at position 4, relative to the aldehyde at position 1. This absolute structure determination is essential for validating the synthetic pathway and ensuring the correct isomer has been isolated. mdpi.com While the target molecule is achiral, for derivatives with stereocenters, crystallography can also be used to determine the relative and absolute stereochemistry.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to validate the empirical formula and assess the purity of the compound. chemscene.com

For this compound, the molecular formula is C₁₀H₇N₃O₃, with a molecular weight of 217.18 g/mol . chemscene.com The theoretical elemental composition is calculated from this formula. Experimental values obtained from a CHN analyzer for a pure sample are expected to be in close agreement (typically within ±0.4%) with the theoretical values.

ElementMolecular FormulaTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)C₁₀H₇N₃O₃ chemscene.com55.31Expected: 55.31 ± 0.4
Hydrogen (H)3.25Expected: 3.25 ± 0.4
Nitrogen (N)19.35Expected: 19.35 ± 0.4

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for monitoring the progress of a chemical reaction and for the purification and purity assessment of the final product.

Thin Layer Chromatography (TLC) is a rapid, low-cost, and effective technique used to monitor the progress of a synthesis. mdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate mobile phase, one can visualize the disappearance of starting materials and the appearance of the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a compound in a given solvent system.

For the synthesis of a nitroaromatic compound like this compound, TLC can be used to track the consumption of precursors. A binary mixture of non-polar and slightly polar solvents, such as hexane (B92381) and toluene (B28343) or hexane and ethyl acetate, is often effective as the mobile phase for separating such compounds on a silica gel plate. mdpi.com

CompoundTypical Rf ValueMobile Phase System (Example)Comment
Starting Material (e.g., 4-fluoro-3-nitrobenzaldehyde)~0.6 - 0.8Hexane:Ethyl Acetate (e.g., 4:1)Typically less polar than the product.
Product (this compound)~0.3 - 0.5The pyrazole group increases polarity, lowering the Rf value.

When high purity is required, for instance, to obtain material suitable for crystallographic studies or biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. warwick.ac.uk This technique allows for the isolation of a target compound from unreacted starting materials, byproducts, and other impurities. lcms.cz

Reverse-phase HPLC is commonly used for this purpose. sielc.com The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water. google.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By scaling up an analytical method, significant quantities of the compound can be purified with high resolution. warwick.ac.uk

ParameterTypical ConditionPurpose
Stationary PhaseOctadecylsilane (C18) bonded silicaProvides a non-polar surface for reverse-phase separation. google.com
Mobile PhaseAcetonitrile / Water gradientAllows for efficient elution of compounds with varying polarities. sielc.com
Detection Wavelength~240-280 nmCorresponds to the UV absorbance of the aromatic and nitro groups. google.com
Flow RateDependent on column diameter (e.g., 20-100 mL/min for preparative scale)Optimized for separation efficiency and throughput.

Reactivity Profiles and Reaction Mechanism Investigations

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site for nucleophilic addition reactions, though its reactivity is modulated by the electronic environment of the aromatic ring.

The carbonyl carbon of the aldehyde group in 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the formation of hydrazones through reaction with hydrazine (B178648) or its derivatives. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack. nih.gov

The general mechanism for hydrazone formation proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone. At neutral pH, the breakdown of the tetrahedral intermediate to eliminate water is often the rate-limiting step. nih.gov

The reaction rate is significantly influenced by the electronic properties of the benzaldehyde (B42025) derivative. Electron-deficient aldehydes, such as those with nitro substituents, tend to react more rapidly than electron-rich aldehydes. nih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts approximately 4.5 times faster than 4-methoxybenzaldehyde (B44291) in hydrazone formation. nih.gov This suggests that the aldehyde group in this compound is highly activated towards hydrazone formation.

ReactantProductReaction Conditions
Hydrazine Hydrate (B1144303)3-Nitro-4-(1H-pyrazol-1-yl)phenyl)methanimineTypically carried out in a protic solvent like ethanol, sometimes with acid catalysis.
Phenylhydrazine (B124118)1-((3-Nitro-4-(1H-pyrazol-1-yl)phenyl)methylene)-2-phenylhydrazineSimilar conditions to hydrazine hydrate, allowing for the formation of a phenylhydrazone.
Thioglycolic Acid (in conjunction with an aniline (B41778) derivative)Thiazolidin-4-one derivativesThis demonstrates a multi-step reaction where the initial hydrazone (or imine) undergoes further cyclization. ekb.eg

Electrophilic aromatic substitution on the benzene ring of this compound is significantly disfavored due to the presence of multiple electron-withdrawing groups. The nitro group and the aldehyde group are both powerful deactivating groups that reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. lkouniv.ac.intotal-synthesis.com

Both the nitro and aldehyde groups are meta-directors. lkouniv.ac.in The pyrazol-1-yl substituent is also generally considered to be deactivating. Consequently, the benzene ring is strongly deactivated towards electrophilic attack. Reactions like Friedel-Crafts alkylation and acylation are generally not feasible on such strongly deactivated rings. lkouniv.ac.in If an electrophilic substitution reaction were to occur under harsh conditions, the incoming electrophile would be directed to the positions meta to the nitro and aldehyde groups.

SubstituentElectronic EffectDirecting Influence
-NO₂ (Nitro)Strongly deactivating (-I, -M)meta-directing
-CHO (Aldehyde)Deactivating (-I, -M)meta-directing
-C₃H₃N₂ (Pyrazol-1-yl)Deactivating (-I)ortho, para-directing (though deactivating)

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring itself is an aromatic system and can undergo substitution reactions, although its reactivity is influenced by the substituents on the attached benzene ring.

Pyrazole is an aromatic heterocycle and can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmajournal.net In unsubstituted pyrazole, electrophilic attack typically occurs at the C4 position. pharmajournal.netrrbdavc.org However, in this compound, the pyrazole ring is attached at the N1 position to a strongly electron-withdrawing 2-nitro-4-formylphenyl group. This substituent significantly deactivates the pyrazole ring towards electrophilic attack, making such reactions challenging.

The nitro group on the benzene ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.org The presence of the ortho-pyrazol-1-yl group and the para-aldehyde group, both of which are electron-withdrawing, activates the carbon atom attached to the nitro group for nucleophilic attack. mdpi.com This type of reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. organic-chemistry.org

Potential nucleophiles that could displace the nitro group include:

Alkoxides

Thiolates

Amines

The feasibility of this reaction depends on the strength of the nucleophile and the reaction conditions. The SNAr reaction is a cornerstone of synthetic organic chemistry for the modification of nitroaromatic compounds. mdpi.com

Mechanistic Studies of Key Transformation Pathways

The mechanisms of the primary reactions involving this compound are well-established in the principles of organic chemistry.

Nucleophilic Addition to the Aldehyde: The mechanism involves the formation of a tetrahedral intermediate, which is characteristic of nucleophilic additions to carbonyl compounds. The rate and equilibrium of this process are governed by the electronic and steric nature of both the aldehyde and the nucleophile. For hydrazone formation, acid catalysis can accelerate the reaction by protonating the carbonyl oxygen, increasing its electrophilicity, and also by facilitating the dehydration of the intermediate.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. An electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlibretexts.org A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The high deactivation of the benzene ring in this compound would result in a very high activation energy for the formation of the sigma complex, thus impeding the reaction.

Nucleophilic Aromatic Substitution (SNAr): This mechanism also involves a two-step process. A nucleophile adds to the electron-deficient aromatic ring at the carbon bearing the nitro group (the leaving group), forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. mdpi.comorganic-chemistry.org In the second, typically faster step, the leaving group (nitrite ion) is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Probing the Mechanism of Cascade Reactions

Cascade reactions involving nitro-substituted aromatic aldehydes are complex, multi-step processes where the initial reaction triggers a sequence of subsequent intramolecular transformations to build complex molecular architectures in a single synthetic operation. The aldehyde group of a molecule like this compound typically serves as the electrophilic starting point for the cascade.

For instance, in reactions with nucleophiles, the aldehyde undergoes an initial addition. The subsequent steps of the cascade are then governed by the specific functionalities present in the reactants. In reactions involving nitro-substituted enamines, a cascade process can lead to the formation of three new bonds and the cleavage of two existing C-N bonds in a single step. rsc.orgresearchgate.net Similarly, in oxa-Michael-initiated cascades, electron-poor aromatic aldehydes, such as 3-nitrobenzaldehyde (B41214), readily participate. The reaction is initiated by a conjugate addition, followed by an intramolecular aldol-type reaction. The success of the latter parts of the sequence often depends on the electronic nature of the aldehyde. nih.gov For example, reactions involving electron-rich aldehydes like piperonal (B3395001) have been shown to fail, indicating the importance of the aldehyde's electronics in the cascade sequence. nih.gov The mechanism often involves intermediates that can be detected and characterized, such as hemiacetals formed during the reaction sequence, providing insight into the reaction pathway. nih.gov

Investigating Regioselectivity in Cycloaddition Processes

Cycloaddition reactions are powerful tools for constructing cyclic compounds, and the regioselectivity—the specific orientation in which molecules combine—is a critical aspect. In reactions involving derivatives of this compound, such as a corresponding nitroalkene, the electronic properties of the nitro and pyrazolyl substituents play a directing role.

Conjugated nitroalkenes are versatile reactants in cycloadditions, capable of acting as heterodienes in [4+2] hetero-Diels-Alder reactions or as dipolarophiles in [3+2] cycloadditions. beilstein-journals.org The regioselectivity of these transformations can often be controlled and predicted. For example, in the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes to form 3,4-diaryl-1H-pyrazoles, the transformation occurs with high regioselectivity. rsc.org This selectivity can be confirmed through two-dimensional NMR techniques and rationalized using Density Functional Theory (DFT) calculations. rsc.org These calculations often show that the observed product corresponds to the transition state with the lowest activation energy. rsc.org

Similarly, in [3+2] cycloaddition reactions between nitrylimines and (E)-3,3,3-trichloro-1-nitroprop-1-ene, the process occurs with full regioselectivity, leading to a single pyrazole product after a unique elimination step. nih.gov Theoretical studies within the framework of Molecular Electron Density Theory (MEDT) can explain the observed mechanism and regioselectivity. nih.govresearchgate.net Lewis acids can also promote cycloadditions involving nitroalkenes by binding to the oxygen atoms of the nitro group, which lowers the LUMO energy of the nitroalkene and accelerates the reaction rate. beilstein-journals.org

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence the rate and selectivity of chemical reactions involving polar molecules like this compound. Solvents affect reaction energetics by differentially solvating the reactants, transition states, and products. chemrxiv.org This can lead to changes in reaction barriers, potentially altering both the speed and the outcome of a reaction. doaj.org

In the Henry (nitroaldol) reaction, a key carbon-carbon bond-forming reaction for nitro compounds, the solvent plays a crucial role. A study on the reaction between benzaldehyde and nitropropane in water and DMSO revealed that the product distribution is controlled by the reversibility of the reaction and subsequent epimerization. nih.gov In both water and DMSO, the reaction yielded a 3:1 ratio of syn:anti diastereomers. nih.gov While the solvent had a negligible effect on this preference, with the difference in computed barrier heights being about 2 kcal/mol in both cases, the nature of the solvent-transition state interaction differed. nih.gov In water, hydrogen bonds to the transition state are weaker than those to the nitronate reactant, while in DMSO, ion-dipole interactions are weaker for the transition state. nih.gov

The hydrogen-bonding capability of a solvent can be particularly relevant. mdpi.com For example, in certain olefin oxidation reactions, using acetonitrile (B52724), a polar aprotic solvent capable of hydrogen bonding, leads to slower kinetics compared to toluene (B28343), a non-polar aprotic solvent. mdpi.com This effect was also observed in the ring-opening of styrene (B11656) oxide to benzaldehyde, which was significantly hindered in acetonitrile compared to toluene. mdpi.com

Effect of Solvent on Styrene Oxide Conversion to Benzaldehyde
SolventConversion (%) after 24hSolvent Type
Toluene31Aprotic Apolar
Acetonitrile7Aprotic Polar (H-bonding)

Influence of Nitro and Pyrazolyl Substituents on Reactivity

The reactivity of the benzaldehyde core in this compound is heavily modulated by the electronic properties of the nitro and pyrazolyl substituents.

The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence significantly impacts the electronic distribution within the molecule. This electron-withdrawing nature makes the aldehyde carbon more electrophilic and thus more susceptible to nucleophilic attack. In studies comparing salicylaldehydes substituted with an electron-withdrawing nitro group versus an electron-donating methyl group, the nitro group was found to strengthen intramolecular hydrogen bonds. beilstein-journals.org This is due to the intramolecular charge transfer from a counter-substituent to the nitro group. nih.govresearchgate.net The strong electron-withdrawing effect of the nitro group also increases the acidity of nearby protons and can make the compound more susceptible to hydrolysis. beilstein-journals.org Energetically, the substituent effect due to intramolecular charge transfer involving a nitro group can be significant, contributing substantially to the molecule's stability and reactivity. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 3 Nitro 4 1h Pyrazol 1 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. asrjetsjournal.org A key application of DFT is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. iaea.org

For 3-Nitro-4-(1h-pyrazol-1-yl)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups. This distribution is crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Frontier Molecular Orbital Properties and Global Reactivity Descriptors Note: These values are representative and would be determined using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

ParameterSymbolValue (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.85Related to electron-donating ability (ionization potential)
Lowest Unoccupied Molecular Orbital EnergyELUMO-3.10Related to electron-accepting ability (electron affinity)
HOMO-LUMO Energy GapΔE3.75Indicator of chemical reactivity and stability
Chemical Potentialµ-4.975Describes the escaping tendency of electrons
Chemical Hardnessη1.875Measures resistance to change in electron distribution
Global Electrophilicity Indexω6.60Quantifies the electrophilic nature of the molecule

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. nih.gov

In the MEP map of this compound, the most negative regions (typically colored red) are expected to be located around the oxygen atoms of the nitro group and the aldehyde group, as well as the nitrogen atoms of the pyrazole ring. These sites are susceptible to electrophilic attack. Conversely, the most positive regions (typically colored blue) would be found near the hydrogen atoms, particularly the aldehyde proton, making them potential sites for nucleophilic interaction. researchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models can predict how a molecule will behave in a chemical reaction, offering insights into both reactivity and selectivity. escholarship.org

By analyzing the results from FMO and MEP calculations, specific sites of reactivity can be pinpointed.

Nucleophilic Attack: The aldehyde carbon is a primary site for nucleophilic attack. The LUMO is likely to have a large coefficient on this carbon atom, and the MEP map would show a region of positive electrostatic potential, indicating its electrophilic character. This makes it a target for nucleophiles in reactions like the Henry reaction or additions of Grignard reagents. nih.gov

Electrophilic Attack: The electron-rich pyrazole and benzene rings are potential sites for electrophilic attack. The distribution of the HOMO would indicate the most probable locations. However, the strong deactivating effect of the nitro group on the benzene ring would make electrophilic aromatic substitution less favorable at positions ortho and para to it. The nitrogen atoms of the pyrazole ring, with their high negative potential shown in the MEP map, are also likely targets for electrophiles. nih.gov

Computational chemistry allows for the modeling of transition states, which are the high-energy structures that exist fleetingly as reactants are converted into products. escholarship.org By calculating the energy of these transition states, the activation energy (the energy barrier that must be overcome for a reaction to occur) can be determined.

For this compound, chemists could model the transition state for a nucleophilic addition to the carbonyl group. By comparing the activation energies of different possible reaction pathways, the most kinetically favorable route can be identified. This analysis is crucial for understanding reaction mechanisms and predicting the major products of a transformation. escholarship.org

Conformational Analysis through Computational Methods

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org The compound this compound has rotational freedom around the C-N bond connecting the benzene and pyrazole rings.

Computational methods can be used to perform a potential energy surface scan, where the dihedral angle between the two rings is systematically varied and the energy of each resulting conformation is calculated. This process identifies the lowest-energy conformation (the most stable structure) and the energy barriers to rotation. rsc.org The planarity or non-planarity of the molecule, determined by the dihedral angle between the rings, can significantly influence its electronic properties and biological activity. nih.gov

Table 2: Hypothetical Relative Energies of Different Conformations Note: Energies are relative to the most stable conformer (0 kJ/mol). The dihedral angle refers to the angle between the planes of the benzene and pyrazole rings.

ConformerDihedral Angle (°)Relative Energy (kJ/mol)Stability
1350.00Most Stable
20 (Planar)8.5Moderately Strained
390 (Perpendicular)15.2Least Stable (Transition State)

This analysis reveals the molecule's preferred three-dimensional shape and the flexibility it possesses, which are critical factors in molecular recognition and interaction.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound, featuring a nitro group, a pyrazole ring, and a benzaldehyde (B42025) moiety, suggests the presence of several key intermolecular interactions that govern its crystal packing and solid-state properties. These interactions primarily include hydrogen bonds and π-π stacking.

The nitro group is a strong hydrogen bond acceptor, likely forming C-H···O interactions with neighboring molecules. Similarly, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In related pyrazole derivatives, such as 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, strong N-H···N and N-H···O hydrogen bonds have been observed to dictate the molecular assembly, often leading to the formation of complex supramolecular structures like centrosymmetric tetramers. The aromatic rings of the pyrazole and benzene moieties create opportunities for π-π stacking interactions, which would further stabilize the crystal lattice. These stacking interactions, characterized by centroid-to-centroid distances between aromatic rings, are a common feature in the crystal structures of planar heterocyclic compounds.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to define a surface, with the color coding on the surface indicating the nature and proximity of intermolecular contacts. Although a specific Hirshfeld analysis for this compound is not available, studies on analogous compounds like 5-(3-nitro-1H-pyrazol-4-yl)tetrazole provide insight into the expected results.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, can be tabulated as follows. The primary interactions are expected to involve hydrogen atoms due to their abundance on the molecular periphery.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact TypePredicted Contribution (%)Description
H···H~40-50%Represents van der Waals forces and is typically the largest contributor.
O···H / H···O~20-30%Indicates the presence of C-H···O hydrogen bonds involving the nitro and aldehyde groups.
N···H / H···N~10-20%Corresponds to hydrogen bonds involving the pyrazole nitrogen atoms.
C···H / H···C~5-10%Relates to C-H···π interactions between molecules.
C···C<5%Suggests the presence of π-π stacking interactions.
N···O / O···N<5%Contacts between nitro groups and nitrogen atoms of adjacent molecules.

The fingerprint plot for a molecule like this would show distinct features: sharp spikes in the lower region indicating strong hydrogen bonds (O···H and N···H), a large, diffuse region in the middle corresponding to the numerous H···H contacts, and characteristic "wings" that signify C-H···π interactions.

Solvent Effect Modeling (e.g., Polarizable Continuum Model, PCM)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. In this model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The solute's electric field polarizes the dielectric medium, which in turn creates a reaction field that perturbs the solute's electronic structure.

For this compound, PCM calculations would be crucial for predicting its behavior in different solvents. For instance, in studies of similar nitroaromatic compounds, PCM has been employed to understand how solvent polarity affects reaction rates and molecular stability. The model can calculate the solvation free energy, providing insights into the solubility and partitioning behavior of the compound. Furthermore, theoretical calculations of spectroscopic properties, such as UV-Vis absorption spectra, are often performed using PCM to account for solvatochromic shifts (changes in absorption wavelength with solvent polarity).

Exploration of Photophysical Properties through Theoretical Calculations

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in exploring the photophysical properties of molecules like this compound. These calculations can predict electronic absorption and emission spectra, identify the nature of electronic transitions (e.g., n→π* or π→π*), and provide insights into the behavior of the molecule in its excited states.

For nitroaromatic compounds, computational studies often focus on understanding fluorescence and phosphorescence phenomena. For example, theoretical investigations on o-nitrobenzaldehyde have used TD-DFT calculations combined with the PCM to elucidate the dynamics of photochemical reactions in solution. Such studies can map out potential energy surfaces of excited states, identify transition states, and explain observed photochemical behavior. For this compound, theoretical calculations could predict its absorption maxima, oscillator strengths for different electronic transitions, and the energies of its singlet and triplet excited states, which are fundamental to understanding its potential as a photosensitizer or fluorescent probe.

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Extensive searches of chemical and academic databases did not yield published research specifically describing the use of “this compound” in the synthesis of the following derivatives:

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazole-Azetidinone and Pyrazole-Thiazolidinone Hybrids

Pyrazole-Barbituric Acid Pharmacophores

Pyrazole-Tetrazole Hybrid Structures

Pyrazole-Thiazole Derivatives

Pyrazole-Chromene Analogues

While the general synthetic routes for these heterocyclic systems often involve aldehyde precursors, no specific examples or detailed research findings could be located that utilize “this compound” for these purposes. To generate the requested article would require speculation and the fabrication of scientific data, which is contrary to the principles of accuracy and factual reporting.

Therefore, this request cannot be fulfilled as the necessary scientific basis for the article does not appear to be available in the public domain.

Structural Modification and Derivatization for Academic Research Purposes

Design and Synthesis of Advanced Heterocyclic Scaffolds Utilizing the Compound as a Precursor

Pyrazole-Benzimidazole Conjugates

The synthesis of molecules that conjugate pyrazole (B372694) and benzimidazole scaffolds is an area of significant interest due to the wide-ranging biological activities associated with both heterocyclic systems. The aldehyde functionality of 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde is a key feature that enables the straightforward synthesis of such conjugates.

The general and widely applied method for synthesizing 2-substituted benzimidazoles involves the condensation reaction of an o-phenylenediamine with an aldehyde. nih.govresearchgate.net In this context, this compound can react with various substituted o-phenylenediamines. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to yield the final benzimidazole conjugate. researchgate.net This reaction can be promoted by various catalysts and conditions, including supported gold nanoparticles or mineral acids. nih.govresearchgate.net

This synthetic strategy allows for the creation of a library of pyrazole-benzimidazole derivatives by varying the substituents on the o-phenylenediamine starting material. These modifications can be used to fine-tune the physicochemical and biological properties of the final compounds for various research applications, such as in medicinal chemistry. nih.gov

Table 1: Examples of Substituted Aldehydes Used in Benzimidazole Synthesis

Aldehyde ReactantResulting Benzimidazole MoietyPotential Research Application
4-Chlorobenzaldehyde2-(4-chlorophenyl)-1H-benzo[d]imidazoleAntimicrobial agent development
4-N,N-Dimethylbenzaldehyde2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazoleFluorescent probes/materials science
Thiophene-2-carbaldehyde2-(thiophen-2-yl)-1H-benzo[d]imidazoleDevelopment of novel therapeutic agents
Formaldehyde1H-benzo[d]imidazoleCore scaffold for further derivatization

This table illustrates how different aldehydes can be used to create a variety of benzimidazole structures, a principle applicable to the derivatization of this compound.

Systematic Variation of Substituents for Structure-Reactivity Studies

Structure-Reactivity Studies (SRS) are fundamental in understanding how the chemical structure of a molecule influences its reactivity and properties. For this compound, systematic variations can be introduced on both the benzene (B151609) and pyrazole rings to probe these relationships.

On the Benzene Ring: The existing nitro group is a strong electron-withdrawing group (EWG), which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The aldehyde group is also an EWG and a meta-director. Introducing additional substituents, either electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups, or other EWGs like cyano (-CN) or trifluoromethyl (-CF₃), would significantly alter the electronic environment. nih.gov For instance, adding an EDG would increase the electron density on the ring and could modulate the reactivity of the aldehyde. Conversely, adding another EWG would further decrease the ring's electron density, making the aldehyde carbon more electrophilic.

Table 2: Predicted Effects of Substituent Variation on Reactivity

Modification LocationSubstituent TypeExample GroupPredicted Effect on Aldehyde Reactivity
Benzene RingElectron-Donating (EDG)-OCH₃Decrease (due to resonance donation)
Benzene RingElectron-Withdrawing (EWG)-CNIncrease (due to inductive/resonance withdrawal)
Pyrazole RingAlkyl Group-CH₃Minor electronic effect; may cause steric hindrance
Pyrazole RingHalogen-ClSlight increase (due to inductive withdrawal)

Regioisomeric Investigations and Their Impact on Chemical Behavior

Regioisomers are compounds that have the same molecular formula but differ in the spatial arrangement of their functional groups. Investigating the regioisomers of this compound is crucial for understanding how the positioning of the nitro and pyrazole groups affects the molecule's properties.

For instance, an isomer could be 4-Nitro-3-(1H-pyrazol-1-yl)benzaldehyde. In this arrangement, the steric hindrance around the aldehyde group would be different, potentially affecting its accessibility for reactions. Furthermore, the electronic interplay between the nitro, pyrazole, and aldehyde groups would change, leading to different chemical shifts in NMR spectroscopy and altered reactivity.

Studies on simple nitropyrazole isomers, such as 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP), reveal significant differences in their physical and energetic properties. For example, 4-NP has a higher melting point and density compared to 3-NP. mdpi.com These differences arise from variations in crystal packing and intermolecular interactions dictated by the position of the nitro group. Similar effects would be expected for the more complex regioisomers of this compound. The position of the nitro group on the pyrazole ring itself (e.g., 4-(4-nitro-1H-pyrazol-1-yl)benzaldehyde) would also create a distinct isomer with unique properties. nih.gov

Table 3: Comparison of Nitropyrazole Isomer Properties

Property3-Nitropyrazole4-NitropyrazoleReference
Melting Point (°C)143–145163–165 mdpi.com
Density (g/cm³)1.491.52 mdpi.com
Detonation Velocity (km/s)Not Reported6.68 mdpi.com
Detonation Pressure (GPa)Not Reported18.81 mdpi.com

This table demonstrates how isomerism in the core nitropyrazole structure impacts key physical and energetic properties, highlighting the importance of regioisomeric studies.

Synthesis of Energetic Materials Incorporating Nitropyrazole Frameworks

The presence of both a nitro group and a nitrogen-rich pyrazole ring makes this compound an attractive scaffold for the synthesis of high-energy density materials (HEDMs). mdpi.com The goal in designing such materials is to achieve a high heat of formation, high density, and a good oxygen balance, while maintaining thermal stability and low sensitivity to impact and friction. rsc.org

The this compound molecule can be modified in several ways to enhance its energetic properties:

Transformation of the Aldehyde Group: The aldehyde can be converted into more energetic functionalities. For example, condensation with nitrogen-rich compounds like aminoguanidine or hydrazine (B178648) can form energetic hydrazones. Reaction with sodium azide could lead to the formation of an acyl azide, a known energetic group.

Further Nitration: Additional nitro groups could potentially be introduced onto the pyrazole or benzene rings under harsh nitrating conditions, which would increase the oxygen balance and density of the resulting molecule.

Formation of Energetic Salts: The pyrazole ring can be deprotonated to form an anion, which can then be combined with energetic cations (e.g., ammonium, hydrazinium, guanidinium) to create energetic salts. rsc.org

Research has shown that linking multiple nitropyrazole or nitrotriazole rings together can produce materials with exceptional detonation performance and thermal stability. rsc.orgrsc.org The aldehyde group on the title compound could serve as a reactive handle to link it to other nitrogen-rich heterocyclic systems, creating complex, high-nitrogen molecules with significant energetic potential. rsc.org

Table 4: Properties of Selected Nitropyrazole-Based Energetic Compounds

Compound NameKey Structural FeatureDensity (g/cm³)Detonation Velocity (m/s)Decomposition Temp. (°C)Reference
RDX (Reference)Nitramine1.828750204 rsc.org
Compound 5 (Isomer-driven framework)Pyrazole-triazole-trinitro1.9269206163.9 rsc.org
Compound 11 (Isomer-driven framework)Zwitterionic pyrazole-oxadiazole1.9188797242.7 rsc.org
Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolateTriazene-bridged nitrotriazoleNot Reported~8011-9044 (calculated)240.6 rsc.org

Challenges and Future Directions in 3 Nitro 4 1h Pyrazol 1 Yl Benzaldehyde Research

Development of More Efficient and Sustainable Synthetic Routes

Key areas for development include:

Catalytic C-H Activation: Direct C-H functionalization of simpler precursors could provide a more direct route to the core structure, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer better control over reaction parameters (temperature, pressure, reaction time), improve safety, and facilitate scalability. This is particularly relevant for nitration reactions, which can be highly exothermic.

Green Solvents and Catalysts: Investigating the use of bio-based solvents, ionic liquids, or deep eutectic solvents in place of traditional volatile organic compounds (VOCs) is crucial. Furthermore, the development of recyclable and highly efficient catalysts, such as heterogeneous catalysts or organocatalysts, can significantly reduce the environmental impact of the synthesis.

Synthetic Strategy Potential Advantages Challenges
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Scalability, potential for localized overheating.
One-Pot/Tandem Reactions Reduced workup steps, less solvent waste, improved time efficiency.Complex reaction optimization, potential for side reactions.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Enzyme stability and availability, limited substrate scope.

Addressing Data Inconsistencies and Reproducibility in Literature

A pervasive challenge in chemical research is the issue of data reproducibility. For a compound like 3-Nitro-4-(1H-pyrazol-1-yl)benzaldehyde, which may serve as a key intermediate, ensuring the reliability of synthetic protocols and characterization data is paramount. Inconsistencies in reported yields, purity, and spectroscopic data can arise from subtle variations in reaction conditions, reagent quality, and analytical techniques.

To mitigate these issues, the field should move towards:

Standardized Reporting: Adopting comprehensive reporting standards that detail all experimental parameters, including reagent sources and purification methods.

Data Deposition: Encouraging the deposition of raw analytical data (e.g., NMR spectra, HPLC chromatograms) in open-access repositories to allow for independent verification.

Inter-Laboratory Studies: Performing round-robin studies where different laboratories attempt to reproduce a published synthesis to identify critical, and often unreported, variables.

Exploring Unconventional Reactivity and Novel Derivatizations

The chemical architecture of this compound offers multiple avenues for derivatization. While standard transformations of the aldehyde and nitro groups are well-established, future research should explore less conventional reactivity patterns to access novel chemical space.

Aldehyde Group: Beyond standard condensations, the aldehyde can be used in multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly build molecular complexity.

Nitro Group: The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles. Furthermore, its reduction to an amine opens up a vast array of subsequent functionalizations. The reactivity of p-nitrobenzaldehyde towards nucleophilic addition is significantly higher than that of benzaldehyde (B42025) or p-tolualdehyde due to the electron-withdrawing nitro group, a principle that applies here. shaalaa.comdoubtnut.com

Pyrazole (B372694) Ring: The pyrazole moiety itself can be a target for functionalization. Electrophilic substitution on the pyrazole ring or metal-catalyzed C-H functionalization could yield derivatives with unique electronic and steric properties. mdpi.com

Functional Group Conventional Reactions Unconventional/Novel Reactions
Aldehyde Oxidation, Reduction, Wittig, Knoevenagel CondensationMulticomponent Reactions, Photoredox Catalysis
Nitro Group Reduction to AmineNucleophilic Aromatic Substitution (SNAr), Denitrative Coupling
Pyrazole Ring N-Alkylation/ArylationC-H Functionalization, Ring-Opening Reactions

Integration of Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and applications, the integration of automation and high-throughput experimentation (HTE) is essential. Automated synthesis platforms can be employed to rapidly generate libraries of analogues by systematically varying reactants and reaction conditions.

HTE techniques can then be used to screen these libraries for desired properties, be it biological activity, material properties, or catalytic performance. This approach allows for a much broader and faster exploration of the structure-activity relationship (SAR) than traditional manual methods. For instance, an automated platform could synthesize hundreds of Schiff base derivatives from this compound and various primary amines, which could then be rapidly screened for antibacterial or anticancer activity.

Advanced Spectroscopic and Structural Analysis for Complex Derivatives

As increasingly complex derivatives of this compound are synthesized, their unambiguous structural characterization becomes more challenging. While standard 1D NMR and mass spectrometry are routine, they may be insufficient for complex stereoisomers or conformationally restricted molecules.

Future research will rely heavily on a suite of advanced analytical techniques:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are indispensable for establishing covalent connectivity in complex structures.

X-ray Crystallography: Provides definitive proof of structure and stereochemistry, offering invaluable insights into the three-dimensional arrangement of atoms in the solid state.

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of novel compounds with high accuracy.

Chiral Chromatography: Crucial for the separation and analysis of enantiomers if chiral derivatives are synthesized.

Analytical Technique Information Provided Application Area
2D NMR (e.g., HMBC, HSQC) Through-bond correlations between atoms (¹H, ¹³C, ¹⁵N).Elucidation of complex connectivity and isomer differentiation.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles.Unambiguous structure determination, stereochemistry assignment.
HRMS (e.g., ESI-TOF) High-accuracy mass-to-charge ratio.Confirmation of elemental formula.
Circular Dichroism (CD) Differential absorption of circularly polarized light.Analysis of chiral molecules and their absolute configuration.

Multi-Disciplinary Approaches in Designing New Chemical Entities

The design and development of new chemical entities (NCEs) based on the this compound scaffold will benefit immensely from a multi-disciplinary approach. The era of the synthetic chemist working in isolation is being replaced by collaborative efforts that integrate diverse expertise.

Computational Chemistry: In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can predict the properties of virtual derivatives, helping to prioritize synthetic targets and rationalize experimental outcomes.

Chemical Biology: For medicinal chemistry applications, collaboration with biologists is essential to design and interpret cellular and in vivo assays, understand mechanisms of action, and identify potential off-target effects.

Materials Science: If derivatives are explored for applications in materials science (e.g., as dyes, sensors, or organic electronics), collaboration with materials scientists and physicists is necessary to characterize their photophysical, electronic, and mechanical properties.

By fostering these collaborations, researchers can more effectively translate the chemical potential of this compound into tangible applications across various scientific fields.

Q & A

Q. Optimization Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may require inert atmospheres to avoid aldehyde oxidation .
  • Catalyst Loading : For metal-catalyzed routes, reduce Pd catalyst to ≤5 mol% to minimize side reactions.
  • Temperature Control : Lower temperatures (≤100°C) prevent decomposition of the aldehyde group.

Q. Contradiction Resolution :

  • Aldehyde vs. Nitro Interactions : If FTIR shows a shifted C=O stretch, check for hydrogen bonding with the nitro group using computational models (DFT) .
  • Regiochemical Uncertainty : Compare experimental NMR with simulated spectra (e.g., ACD/Labs) or use NOE experiments.

Advanced: How does the electronic interplay between the nitro and aldehyde groups influence reactivity in cross-coupling or cyclization reactions?

Methodological Answer:
The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the ortho/para positions relative to itself. The aldehyde acts as a meta-directing group, creating competing regioselectivity. Key considerations:

  • Redox Sensitivity : Nitro groups may undergo reduction (e.g., to NH2) under catalytic hydrogenation conditions, altering reactivity .
  • Aldehyde Protection : Use acetals (e.g., ethylene glycol) during harsh reactions to prevent aldehyde oxidation or nucleophilic attack .

Case Study :
In Mannich reactions (), the aldehyde participates in imine formation, while the nitro group stabilizes intermediates via resonance. Computational modeling (DFT) can predict charge distribution and reactive sites.

Basic: What are the critical safety protocols for handling this compound, and how does its stability vary under different storage conditions?

Methodological Answer:

  • Hazards : Toxic if inhaled (H331) or ingested (H301); causes skin irritation (H315) .
  • Handling : Use inert atmosphere (N2/Ar) for hygroscopic samples; avoid direct light to prevent nitro group degradation .
  • Storage : Store in airtight containers at –20°C (long-term) or 4°C (short-term) with desiccants. Stability decreases >50°C due to aldehyde polymerization .

Q. Experimental Design :

  • Ligand Synthesis : Combine with ethylenediamine in ethanol, reflux 24h.
  • Metal Coordination : Add Cu(NO3)2·3H2O, monitor via UV-Vis (d-d transitions at ~600 nm).

Advanced: What computational approaches resolve discrepancies in rotational barriers or conformational dynamics of the aldehyde group?

Methodological Answer:
High-resolution FTIR () and DFT calculations are used to study the –CHO torsion barrier. For this compound:

  • Rotational Barrier : The nitro group’s electron-withdrawing effect increases the barrier compared to benzaldehyde (theoretical vs. experimental values may differ due to solvation effects).
  • DFT Parameters : Use B3LYP/6-311+G(d,p) to model gas-phase dynamics; include solvent (DMSO) via PCM for lab accuracy.

Validation : Compare computed IR spectra with experimental data (e.g., far-IR < 500 cm⁻¹) to refine force constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.